![molecular formula C12H10BrNO B13204652 6-Bromo-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13204652.png)
6-Bromo-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxirane]-3'-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxirane]-3’-carbonitrile: is a complex organic compound characterized by its unique spiro structure, which includes a naphthalene ring fused with an oxirane ring and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxirane]-3’-carbonitrile typically involves multi-step organic reactions One common method includes the bromination of a naphthalene derivative followed by cyclization to form the spiro-oxirane structure
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of specialized equipment and reagents to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromine and oxirane sites.
Reduction: Reduction reactions may target the carbonitrile group, converting it to an amine.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products:
Oxidation: Products may include brominated naphthoquinones or epoxides.
Reduction: Products may include amines or alcohols.
Substitution: Products may include azides or thioethers.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a precursor in various organic reactions.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry:
- Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxirane]-3’-carbonitrile involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The carbonitrile group may also play a role in binding to specific enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
- 6-Bromo-3,4-dihydro-1H-spiro[naphthalene-2,3’-oxazolidine]-5’-one
- N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide
Comparison:
- 6-Bromo-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxirane]-3’-carbonitrile is unique due to its spiro-oxirane structure, which imparts distinct reactivity and potential biological activity.
- 6-Bromo-3,4-dihydro-1H-spiro[naphthalene-2,3’-oxazolidine]-5’-one has a similar spiro structure but with an oxazolidine ring, leading to different chemical properties and reactivity.
- N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide features a thiadiazine ring, which provides unique catalytic properties not found in the oxirane-containing compound.
This detailed article provides a comprehensive overview of 6-Bromo-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxirane]-3’-carbonitrile, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C12H10BrNO |
|---|---|
Peso molecular |
264.12 g/mol |
Nombre IUPAC |
7-bromospiro[2,4-dihydro-1H-naphthalene-3,3'-oxirane]-2'-carbonitrile |
InChI |
InChI=1S/C12H10BrNO/c13-10-2-1-9-6-12(11(7-14)15-12)4-3-8(9)5-10/h1-2,5,11H,3-4,6H2 |
Clave InChI |
KADYSIZRATXSBG-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC3=C1C=C(C=C3)Br)C(O2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


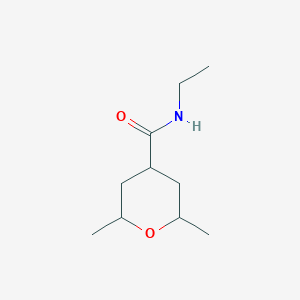
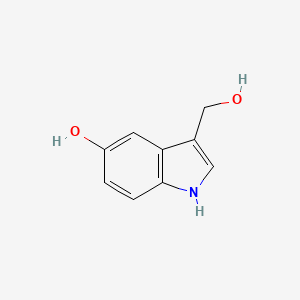
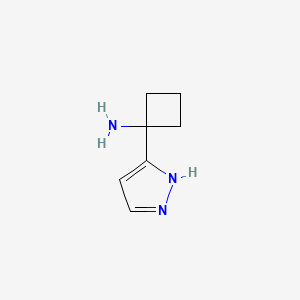
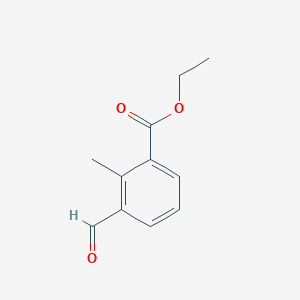


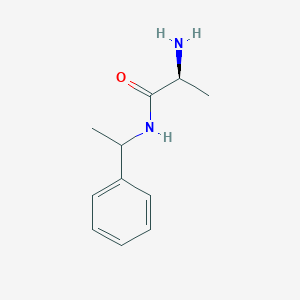
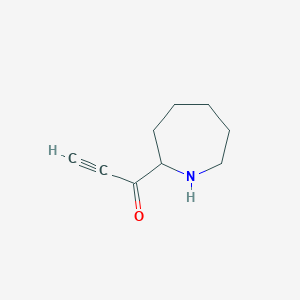
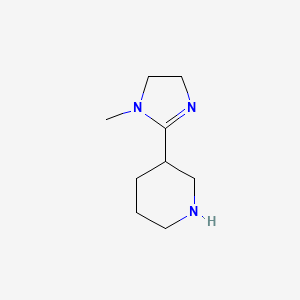
![1-[(3,4-Difluorophenyl)sulfanyl]propan-2-one](/img/structure/B13204622.png)


![Benzyl N-[4-(chlorosulfonyl)pyridin-3-yl]carbamate](/img/structure/B13204635.png)

